4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde
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Overview
Description
4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H16O3 It is a derivative of benzaldehyde, featuring a methoxyphenyl group and an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde typically involves the reaction of 4-methoxyphenol with 2-bromoethanol to form 4-(2-bromoethoxy)anisole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzaldehyde to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-[2-(4-Methoxyphenyl)ethoxy]benzoic acid.
Reduction: 4-[2-(4-Methoxyphenyl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and ethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethoxy linkage, making it less versatile in certain synthetic applications.
4-(2-Bromoethoxy)benzaldehyde: Contains a bromo group instead of a methoxy group, leading to different reactivity and applications.
4-(4-Methoxyphenyl)benzaldehyde:
Uniqueness
4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde is unique due to its combination of functional groups, which confer specific reactivity and versatility in synthetic chemistry. The presence of both methoxy and ethoxy groups allows for a range of chemical modifications, making it a valuable intermediate in the synthesis of various compounds.
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-18-15-6-2-13(3-7-15)10-11-19-16-8-4-14(12-17)5-9-16/h2-9,12H,10-11H2,1H3 |
InChI Key |
PUXVLWUQTAKYHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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